Tantalum(V) ethoxide

概要

説明

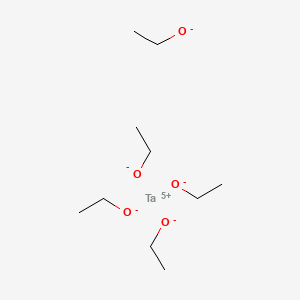

Tantalum(V) ethoxide is a metalorganic compound with the chemical formula Ta₂(OC₂H₅)₁₀. It is a colorless liquid that is soluble in some organic solvents but hydrolyzes readily in water . This compound is primarily used as a precursor for the preparation of tantalum(V) oxide films .

準備方法

Several methods are known for the preparation of Tantalum(V) ethoxide:

-

Salt Metathesis from Tantalum(V) Chloride

Reaction: Tantalum pentachloride (Ta₂Cl₁₀) reacts with ethanol (C₂H₅OH) in the presence of a base such as ammonia (NH₃) to trap the liberated hydrogen chloride (HCl).

Equation: 10 C₂H₅OH + Ta₂Cl₁₀ + 10 NH₃ → Ta₂(OC₂H₅)₁₀ + 10 NH₄Cl.

-

Salt Metathesis Using Alkali Metal Alkoxide

Reaction: Tantalum pentachloride reacts with sodium ethoxide (NaOEt).

Equation: 10 NaOEt + Ta₂Cl₁₀ → Ta₂(OC₂H₅)₁₀ + 10 NaCl.

-

Electrochemical Method

Reaction: Anodic oxidation of tantalum plate in anhydrous ethanol.

Equation: Ta + 5 C₂H₅OH → Ta(OC₂H₅)₅ + 5 H₂.

化学反応の分析

Tantalum(V) ethoxide undergoes several types of chemical reactions:

-

Hydrolysis

Reaction: Hydrolysis of this compound produces tantalum(V) oxide and ethanol.

Equation: Ta₂(OC₂H₅)₁₀ + 5 H₂O → Ta₂O₅ + 10 C₂H₅OH.

-

Condensation with Carboxylic Acids

Reaction: this compound condenses with carboxylic acids to form oxo-alkoxide-carboxylates.

Example: Ta₄O₄(OC₂H₅)₈(OOCCH₃)₄.

科学的研究の応用

Tantalum(V) ethoxide has a wide range of applications in scientific research:

-

Chemistry

-

Biology and Medicine

-

Industry

作用機序

The primary mechanism of action for Tantalum(V) ethoxide involves its use as a precursor in the deposition of tantalum oxide films. The compound undergoes hydrolysis and condensation reactions to form tantalum oxide, which is then used in various applications such as coatings in optical devices, dielectric layers for micro and nanoelectronics, and thin-film solid-state lithium-ion batteries .

類似化合物との比較

Tantalum(V) ethoxide can be compared with other tantalum alkoxides such as:

-

Tantalum(V) methoxide (Ta(OMe)₅)

- Similar in structure but uses methoxide groups instead of ethoxide groups.

- Used in similar applications but may have different reactivity and volatility.

-

Tantalum(V) butoxide (Ta(OBut)₅)

- Contains butoxide groups and is used in the preparation of tantalum oxide films.

- May offer different thermal stability and deposition characteristics compared to this compound .

-

Niobium(V) ethoxide (Nb(OC₂H₅)₅)

- A similar compound with niobium instead of tantalum.

- Used in the preparation of niobium oxide films and has similar applications in electronics and coatings .

This compound is unique due to its specific reactivity, volatility, and stability, making it particularly suitable for certain high-precision applications in materials science and nanotechnology.

生物活性

Tantalum(V) ethoxide (Ta(OEt)₅), a metalorganic compound, has garnered attention due to its unique properties and applications in various fields, particularly in materials science and biomedical applications. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and recent research findings.

Overview of this compound

This compound is a colorless solid that hydrolyzes readily and is primarily used to manufacture tantalum(V) oxide thin-film materials. These materials find applications in the semiconductor and optical industries due to their high refractive indices and ability to form thin films with nanometer-scale thickness control .

Chemical Properties:

- Molecular Formula: Ta(OC₂H₅)₅

- Molecular Weight: 406.25 g/mol

- Melting Point: 21°C

- Boiling Point: 145°C (at 0.01 mm Hg)

- CAS Number: 6074-84-6

Synthesis Methods

This compound can be synthesized through several methods, including:

- Salt Metathesis : Using tantalum(V) chloride and ethanol.

- Electrochemical Methods : Involving the reaction of tantalum metal with ethanol under controlled conditions.

- Direct Reaction : Combining tantalum metal with ethanol directly .

Biological Activity

Recent studies have explored the biological activity of this compound and its derivatives, particularly in biomedical applications. The following key findings illustrate its potential:

Antibacterial Properties

A study focused on modifying porous tantalum using a hydrothermal method to synthesize Ca²⁺/Zn²⁺-doped Ta₂O₅ nanorods demonstrated promising antibacterial properties. The research indicated that the incorporation of zinc ions enhances sterilizing effects, while calcium ions promote cell differentiation and activity, making these materials suitable for biomedical implants .

Photocatalytic Activity

Another significant aspect of this compound is its photocatalytic activity. Research has shown that tantalum oxide layers fabricated from this compound solutions exhibit effective photocatalytic properties, particularly in degrading organic dyes like rhodamine B. This property is attributed to the material's bandgap characteristics, which were analyzed using techniques such as TGA-DTA-DSC and UV-vis spectroscopy .

Case Study 1: Tantalum Oxide Nanoparticles

In a study investigating the controlled hydrolysis of tantalum ethoxide, researchers synthesized nanoparticles of Ta₂O₅. The nanoparticles were characterized using various techniques (XRD, SEM, etc.), and their photocatalytic activity was assessed by measuring the degradation rates of organic pollutants under UV light exposure .

Case Study 2: Surface Modification for Biomedical Applications

Research on porous tantalum modified with Ca²⁺/Zn²⁺ ions revealed enhanced biological performance through various tests including MTT assays and SEM analyses. The results indicated improved antibacterial activity and cellular response, suggesting that tantalum-based materials can be optimized for better integration in biomedical applications .

Data Table: Key Properties and Applications

| Property/Characteristic | Value/Description |

|---|---|

| Molecular Formula | Ta(OC₂H₅)₅ |

| Melting Point | 21°C |

| Boiling Point | 145°C |

| Primary Applications | Semiconductor films, Optical coatings |

| Antibacterial Activity | Enhanced with Ca²⁺/Zn²⁺ doping |

| Photocatalytic Activity | Effective in degrading organic dyes |

特性

IUPAC Name |

ethanolate;tantalum(5+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H5O.Ta/c5*1-2-3;/h5*2H2,1H3;/q5*-1;+5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXKFDGTKKAEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Ta+5] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25O5Ta | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064104 | |

| Record name | Ethanol, tantalum(5+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; mp = 18-19 deg C; [Alfa Aesar MSDS] | |

| Record name | Tantalum(V) ethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6074-84-6 | |

| Record name | Ethanol, tantalum(5+) salt (5:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006074846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, tantalum(5+) salt (5:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, tantalum(5+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum(5+) ethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tantalum(V) ethoxide?

A1: this compound is represented by the molecular formula Ta(OC2H5)5. Its molecular weight is 410.36 g/mol.

Q2: How is this compound used in thin film fabrication?

A: this compound serves as a precursor for depositing thin films of lithium tantalate [, ] and tantalum oxide [, , , ]. It can be used in various deposition techniques, including spray-metalorganic chemical vapor deposition [], sol-gel processes [, , , ], and atomic layer deposition [].

Q3: Can you elaborate on the structural characteristics of this compound and its derivatives?

A: In various materials, this compound primarily adopts a 5-fold coordination with respect to oxygen []. Studies using FTIR, 29Si and 17O MAS NMR, and EXAFS have confirmed this coordination []. Additionally, modified alkoxide precursors like tetraethoxo (β-diketonato) tantalum (V) have been synthesized and characterized using 1H NMR, 13C NMR, and elemental analyses [].

Q4: What is the role of this compound in the synthesis of Tantalum oxyfluoride and oxynitride?

A: this compound, particularly its modified alkoxide precursors like tetraethoxo (β-diketonato) tantalum (V), can be used to fabricate tantalum oxyfluoride and oxynitride thin films []. This is achieved through ammonolysis of the gel derived from these precursors [].

Q5: How does this compound contribute to the development of materials for photocatalysis?

A: this compound is crucial in synthesizing tantalum oxide [, , , ], tantalum oxyfluoride, and oxynitride thin films [] for photocatalysis. These materials exhibit enhanced photocatalytic activity due to modifications like nitrogen and fluorine incorporation, which effectively narrows the band gap and allows activation under visible light [].

Q6: How does this compound behave in mixed oxide systems?

A: In mixed oxide systems like (Ta2O5)x(SiO2)1 − x xerogels, prepared by reacting partially-hydrolysed tetraethyl orthosilicate with this compound, partial phase separation of the two component oxides can occur when the concentration of tantalum oxide (x) exceeds 0.11 [].

Q7: Are there any applications of this compound in the biomedical field?

A: Research indicates that multifunctional Fe3O4/TaO(x) core/shell nanoparticles, synthesized using this compound, are promising for simultaneous magnetic resonance imaging and X-ray computed tomography []. These nanoparticles have shown biocompatibility and prolonged circulation time, enabling their potential use in biomedical imaging applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。